1-Methoxybutan-2-one
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Overview
Description
1-Methoxybutan-2-one is an organic compound with the molecular formula C5H10O2. It is a colorless liquid that is used in various industrial and chemical applications. This compound is known for its solvent properties and is often utilized in the formulation of coatings, adhesives, and cleaning agents.
Preparation Methods
1-Methoxybutan-2-one can be synthesized through several methods. One common synthetic route involves the methylation of acetoin with dimethyl carbonate. This reaction is performed in a sustainable one-step process, which improves process mass intensity and atom economy compared to previously published methods . The reaction conditions typically involve the use of a catalyst and a magnetic stirrer to ensure proper mixing and reaction efficiency .
In industrial production, this compound is often produced in large quantities using similar methods but scaled up to meet commercial demands. The process is designed to be efficient and environmentally friendly, avoiding the use or generation of toxic substances .
Chemical Reactions Analysis
1-Methoxybutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of various substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-Methoxybutan-2-one has a wide range of scientific research applications. In chemistry, it is used as a solvent in various reactions, including Friedel–Crafts acylation and N-alkylations . Its low peroxide forming potential and negative Ames mutagenicity test make it a safer alternative to traditional solvents like dichloromethane .
In biology and medicine, this compound is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems. Its ability to dissolve a wide range of compounds makes it valuable in the preparation of various medicinal formulations.
In industry, this compound is used in the production of coatings, adhesives, and cleaning agents. Its solvent properties help in the formulation of products that require effective dissolution and application of various substances .
Mechanism of Action
The mechanism of action of 1-Methoxybutan-2-one involves its interaction with molecular targets and pathways within the system it is used. As a solvent, it facilitates the dissolution and interaction of various compounds, enhancing their reactivity and effectiveness. The specific molecular targets and pathways depend on the application and the compounds involved .
Comparison with Similar Compounds
1-Methoxybutan-2-one can be compared with other similar compounds such as 3-Methoxybutan-2-one. While both compounds have similar solvent properties, this compound is often preferred due to its lower toxicity and better environmental profile . Other similar compounds include 2-Methoxybutan-2-one and 1-Methoxy-2-propanone, which also serve as solvents but may have different reactivity and application profiles .
Biological Activity
1-Methoxybutan-2-one, also known as 3-methoxybutan-2-one, is an organic compound with the molecular formula C5H10O2. This compound has garnered attention in various fields due to its potential biological activities and applications as a solvent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
This compound is a colorless liquid characterized by a pleasant odor. It can be synthesized through the methylation of acetoin using dimethyl carbonate, which is noted for being a sustainable process that improves mass intensity and atom economy compared to traditional methods . The chemical structure can be represented as follows:
The biological activity of this compound primarily arises from its role as a solvent in various chemical reactions. As a solvent, it interacts with solutes through hydrogen bonding and dipolar interactions, which enhances its efficacy in biological applications. Its low peroxide-forming potential and negative Ames mutagenicity test indicate that it is a safer alternative for biological applications compared to traditional solvents .
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial properties. In particular, studies have shown its effectiveness against various fungal strains, suggesting potential applications in agricultural settings as an antifungal agent. For instance, the compound has been tested against pathogens such as Cladosporium cucumerinum and Sclerotinia sclerotiorum, with promising results indicating significant antifungal activity .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have been evaluated in various cell lines. The compound has shown low toxicity levels, making it suitable for use in pharmaceutical formulations. Its safety profile is further supported by its classification in the negative Ames test, which assesses mutagenicity .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antifungal Activity : A study conducted on the antifungal properties of this compound revealed effective inhibition of fungal growth at certain concentrations. The half-maximal effective concentration (EC50) was determined to be comparable to some commercial antifungal agents .
- Solvent Applications : As a solvent, this compound has been utilized in organic synthesis reactions such as Friedel-Crafts acylation and N-alkylations, achieving yields comparable to those obtained with more hazardous solvents like dichloromethane .
- Environmental Impact : The use of this compound as a bio-based solvent presents an environmentally friendly alternative to chlorinated solvents, which are often toxic and hazardous. Its application in industrial processes highlights its potential for reducing environmental impact while maintaining efficiency .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-methoxybutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-5(6)4-7-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXHGJCMQJQWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50741-70-3 |
Source
|
Record name | 1-methoxybutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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